1-Piperidin-4-ylimidazolidine-2,4-dione;hydrochloride is a chemical compound that belongs to the class of imidazolidine derivatives. It is characterized by its unique structure which incorporates a piperidine moiety and an imidazolidine core, making it a subject of interest in medicinal chemistry. This compound is often studied for its potential biological activities, particularly as a metalloproteinase inhibitor and in various therapeutic applications.
The compound is documented in several scientific and patent databases, including PubChem and various academic articles focusing on its synthesis and biological activity. Notably, it has been referenced in patents related to metalloproteinase inhibitors and antiviral agents, indicating its relevance in pharmaceutical research .
1-Piperidin-4-ylimidazolidine-2,4-dione;hydrochloride can be classified as follows:
The synthesis of 1-Piperidin-4-ylimidazolidine-2,4-dione;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with appropriate imidazolidine precursors under controlled conditions.
The detailed protocols for synthesis can vary based on the desired purity and yield, but they generally follow established organic synthesis methodologies .
The molecular structure of 1-Piperidin-4-ylimidazolidine-2,4-dione;hydrochloride comprises:
1-Piperidin-4-ylimidazolidine-2,4-dione;hydrochloride participates in various chemical reactions typical of imidazolidine derivatives:
The reactivity of this compound is influenced by its functional groups, allowing it to act as both a nucleophile and electrophile in various organic transformations .
The mechanism of action for 1-Piperidin-4-ylimidazolidine-2,4-dione;hydrochloride primarily relates to its role as a metalloproteinase inhibitor. It binds to the active site of metalloproteinases, inhibiting their enzymatic activity which is crucial in various physiological processes including tissue remodeling and inflammation.
In vitro studies have shown that this compound exhibits significant inhibitory effects on specific metalloproteinases, suggesting its potential therapeutic applications in diseases characterized by excessive matrix degradation .
Relevant data regarding these properties can be found in chemical safety and handling manuals as well as material safety data sheets .
1-Piperidin-4-ylimidazolidine-2,4-dione;hydrochloride has several scientific uses:
These applications highlight the compound's potential impact on drug development and therapeutic strategies across various medical fields .
Virtual screening libraries incorporating hydantoin-piperidine hybrids require strategic molecular design to maximize structural diversity while maintaining drug-like properties. These libraries leverage the inherent hydrogen-bonding capabilities of the imidazolidine-2,4-dione core and the three-dimensional spatial orientation provided by the piperidine ring. The design process typically begins with core scaffold diversification through systematic substitution patterns at the hydantoin N1, N3, and C5 positions, as well as the piperidine N1' position, enabling exploration of diverse pharmacophoric arrangements . Computational chemists employ property-based filtering to ensure library compounds adhere to lead-like characteristics, typically setting thresholds for molecular weight (200-350 Da), lipophilicity (cLogP 1-3), and polar surface area (50-100 Ų) to optimize potential bioavailability [8].
Pharmacophore modeling plays a pivotal role in library construction, with common features including: (1) the hydantoin carbonyl oxygen atoms as hydrogen bond acceptors, (2) the hydantoin N-H groups as hydrogen bond donors, and (3) the piperidine nitrogen as a cationic center or hydrogen bond acceptor. This approach proved instrumental in identifying SARS-CoV-2 main protease inhibitors featuring pyridinyl-hydantoin scaffolds, where the virtual screening of 235 million compounds yielded hydantoin-based inhibitors with nanomolar affinity through optimized interactions with the protease active site [2]. Library validation involves enrichment studies using known actives and decoys to ensure the screening protocol can reliably identify compounds with the desired bioactivity profile. The screening process typically employs hierarchical docking protocols with increasing computational intensity, starting with fast rigid docking and progressing to flexible docking with explicit solvation for top-scoring compounds [8].
Table 1: Key Parameters for Virtual Screening Libraries of Hydantoin-Piperidine Hybrids
Library Characteristic | Parameter Range | Biological Rationale |
---|---|---|
Molecular Weight | 250-400 Da | Optimal membrane permeability and solubility balance |
cLogP | 1.0-3.5 | Balanced lipophilicity for cellular penetration |
Hydrogen Bond Donors | ≤3 | Enhanced membrane permeation |
Hydrogen Bond Acceptors | 4-6 | Target interaction capability |
Rotatable Bonds | ≤5 | Conformational entropy control |
Polar Surface Area | 60-90 Ų | Optimized for oral bioavailability |
Microwave-assisted synthesis under solvent-free conditions offers significant advantages for constructing the hydantoin-piperidine linkage, particularly in the alkylation steps forming the critical C-N bond between the imidazolidine-2,4-dione nitrogen and the piperidine ring. These reactions typically employ solid-supported catalysts such as potassium fluoride on alumina (KF/Al₂O₃) or acidic montmorillonite K10 clay, which facilitate nucleophilic substitution while minimizing byproduct formation [3]. The solvent-free approach involves mechanical mixing of precisely weighed hydantoin derivatives, piperidinyl alkyl halides or epoxides, and the solid support, followed by microwave irradiation in open vessels at controlled power levels (typically 100-300W) [6]. This technique enhances reaction efficiency by reducing transformation times from several hours under conventional heating to minutes, while simultaneously improving yields by 15-25% due to reduced decomposition pathways [3].
Epoxide ring-opening strategies provide stereochemical control for creating β-hydroxyalkyl linkages between the hydantoin and piperidine moieties. When 1-(oxiran-2-ylmethyl)piperidine reacts with hydantoins under microwave irradiation (120-150°C, 15-30 minutes) on acidic clay supports, regioselective attack occurs preferentially at the less hindered epoxide carbon, yielding secondary alcohols with consistent stereochemistry [6]. The solvent-free conditions prevent racemization of chiral centers during the reaction, which is particularly valuable when employing enantiopure epoxides. Energy efficiency metrics demonstrate that microwave protocols reduce energy consumption by >80% compared to conventional thermal methods, aligning with green chemistry principles [3]. Reaction optimization focuses on power modulation to prevent thermal degradation of heat-sensitive intermediates, with pulsed irradiation protocols proving effective for thermally labile compounds.
Table 2: Microwave Parameters for Solvent-Free Synthesis of 1-Piperidin-4-ylimidazolidine-2,4-dione Derivatives
Reaction Type | Power (W) | Time (min) | Temperature (°C) | Catalyst/Support | Yield Range (%) |
---|---|---|---|---|---|
N-Alkylation | 150-200 | 8-12 | 120-140 | KF/Al₂O₃ | 75-92 |
Epoxide Opening | 100-150 | 15-25 | 110-130 | Montmorillonite K10 | 68-87 |
Reductive Amination | 120-180 | 10-20 | 100-120 | NaBH₄/Celite | 70-85 |
Multicomponent | 80-120 | 20-30 | 90-110 | SiO₂-ZrO₂ | 60-78 |
The Bucherer-Bergs reaction remains the cornerstone methodology for constructing the imidazolidine-2,4-dione (hydantoin) core of 1-piperidin-4-ylimidazolidine-2,4-dione derivatives. This versatile one-pot multicomponent condensation involves the reaction of a carbonyl source (typically ketones or aldehydes), ammonium carbonate, and sodium cyanide or potassium cyanide in aqueous ethanol (40-60%) at elevated temperatures (70-90°C) for 6-24 hours [9]. For piperidine-containing hydantoins, the reaction utilizes 4-piperidone derivatives as the carbonyl component, which simultaneously introduces the piperidine ring and establishes its connection to the hydantoin C5 position [6]. The mechanism proceeds through carbamate intermediate formation, where the carbonyl compound first reacts with ammonium carbonate to form an ammonium carbamate, which then undergoes cyanide-catalyzed cyclization to the hydantoin ring [9].
Recent methodological refinements have significantly improved the efficiency of this century-old reaction. Catalytic enhancements using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) reduce reaction times to 2-4 hours while maintaining yields above 85% [9]. Solvent modifications employing ethanol-water mixtures (3:1 v/v) at reflux temperatures provide optimal solubility for both organic and inorganic components, facilitating the reaction of hydrophobic ketones. When synthesizing unsymmetrical piperidinyl hydantoins, regioselectivity challenges emerge, particularly with 3-substituted-4-piperidones, where the reaction may produce regioisomeric mixtures due to ambident nucleophilicity at the carbonyl carbon [6]. Careful temperature control (80±5°C) and stoichiometric adjustments (2.2 equivalents ammonium carbonate, 1.1 equivalents KCN) minimize these side products, favoring the thermodynamically stable 5-(1-piperidin-4-yl) regioisomer [9].
Post-reaction processing involves acid-base purification sequences to isolate the crystalline hydantoin products. The reaction mixture is acidified to pH 2-3 with hydrochloric acid to precipitate unreacted starting materials, followed by basification to pH 8-9 with ammonium hydroxide to precipitate the crude hydantoin product, which is then recrystallized from ethanol-water mixtures [9]. For 1-piperidin-4-ylimidazolidine-2,4-dione specifically, this protocol typically yields 65-78% of off-white crystals with purity >95% by HPLC after single recrystallization. The reaction demonstrates excellent functional group tolerance for various N-protected piperidines, including boc-, cbz-, and tosyl-protected amines, which can be deprotected after hydantoin formation [6].
The conversion of 1-piperidin-4-ylimidazolidine-2,4-dione free base to its hydrochloride salt serves critical pharmaceutical objectives: enhancing aqueous solubility, improving crystallinity for characterization, and increasing bioavailability through salt formation. The process employs stoichiometric acid addition using hydrochloric acid in anhydrous ethereal solvents, typically diethyl ether or tetrahydrofuran, to maintain precise control over hydration states [5]. The reaction follows the equation:
Free base (1.0 equivalent) + HCl (1.05 equivalents) → Hydrochloride salt + Heat
Crystallization optimization focuses on solvent system selection with isopropanol/diethyl ether (1:3 v/v) emerging as the optimal medium, producing highly crystalline monohydrate forms with consistent particle size distribution [5]. Temperature-controlled addition proves essential to prevent oiling-out phenomena; the free base solution is cooled to 0-5°C before slow addition of ethereal HCl (1.0-2.0M) at a rate maintaining temperature below 10°C. After complete addition, the mixture gradually warms to ambient temperature with controlled stirring (150-200 rpm) to initiate nucleation, followed by cooling to -20°C for complete crystallization [5].
Polymorphism screening reveals that hydrochloride salts of 1-piperidin-4-ylimidazolidine-2,4-dione can exist in multiple crystalline forms depending on hydration state and crystallization conditions. The thermodynamically stable Form A crystallizes as a monohydrate in orthorhombic crystals (space group P2₁2₁2₁) with characteristic XRPD peaks at 8.8°, 12.4°, 16.7°, and 24.3° 2θ [5]. Anhydrous forms can be obtained through thermal desolvation protocols by heating monohydrate crystals under vacuum (100-120°C, 10-20 torr) for 6-12 hours, though these often exhibit hygroscopic tendencies. Salt formation success is confirmed through multiple analytical techniques: (1) characteristic N-H stretching frequency shifts in infrared spectroscopy (3150 → 2700 cm⁻¹ broad band), (2) downfield proton NMR shifts for piperidinyl protons (Δδ 0.3-0.5 ppm), and (3) chloride content verification by ion chromatography (theoretical 12.7% Cl) [5].
The synthesis of 1-piperidin-4-ylimidazolidine-2,4-dione presents significant stereochemical complexities due to the presence of chiral centers at the C5 position of the hydantoin ring and potential stereoisomerism at C3 in substituted piperidines. Standard synthetic routes via the Bucherer-Bergs reaction or alkylation protocols produce racemic mixtures at the hydantoin C5 position, creating equimolar quantities of (R)- and (S)- enantiomers with potentially different pharmacological profiles [6]. The stereochemical integrity faces additional threats during high-temperature reactions like microwave-assisted alkylation, where epimerization risks increase significantly above 100°C due to reversible enolization at the acidic C5 proton (pKa ~9.2) [6].
Resolution strategies for these racemates include: (1) diastereomeric salt formation using chiral acids like L-tartaric acid or D-di-p-toluoyltartaric acid (DPTTA) in ethanol/water mixtures, (2) enzymatic resolution employing immobilized penicillin acylase to selectively hydrolyze N-acylated derivatives of one enantiomer, and (3) chiral stationary phase chromatography using polysaccharide-based columns (Chiralpak AD-H, AS-H) with ethanol/n-hexane mobile phases [6]. Each approach presents distinct challenges: diastereomeric crystallization typically achieves <40% yield for each enantiomer after multiple recrystallizations, enzymatic resolution suffers from narrow substrate specificity, and preparative chromatography remains economically prohibitive for large-scale production. Asymmetric synthesis routes offer potential solutions, though current methodologies show limitations. Chiral auxiliary approaches using Oppolzer's sultam or Evans' oxazolidinones provide high enantioselectivity (90-95% ee) but require additional synthetic steps for auxiliary introduction and removal, reducing overall yield to 35-45% [6].
Configuration stability of the enantiopure compounds presents additional formulation challenges. Accelerated stability studies reveal that enantiomerically pure (R)-1-piperidin-4-ylimidazolidine-2,4-dione hydrochloride undergoes partial racemization (5-8%) after six months storage at 25°C/60% relative humidity, increasing to 15-20% racemization at 40°C/75% relative humidity [6]. This racemization proceeds through enolate intermediate formation, which can be minimized by maintaining pH 4-5 in formulations and avoiding light exposure. These stereochemical complexities significantly impact biological activity; preliminary studies on related hydantoin-piperidine hybrids demonstrate up to 100-fold differences in target affinity between enantiomers, emphasizing the importance of stereochemical control despite synthetic challenges .
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1